N-[2-(3,4-dimethoxyphenyl)ethyl]-1,3-dimethyl-N-[(1-methyl-1H-pyrazol-4-yl)methyl]-1H-pyrazole-4-sulfonamide
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Overview
Description
N-(3,4-DIMETHOXYPHENETHYL)-1,3-DIMETHYL-N-[(1-METHYL-1H-PYRAZOL-4-YL)METHYL]-1H-PYRAZOLE-4-SULFONAMIDE is a complex organic compound that features a pyrazole ring, a sulfonamide group, and a dimethoxyphenethyl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3,4-DIMETHOXYPHENETHYL)-1,3-DIMETHYL-N-[(1-METHYL-1H-PYRAZOL-4-YL)METHYL]-1H-PYRAZOLE-4-SULFONAMIDE typically involves multiple steps, starting from readily available precursors. The general synthetic route includes:
Formation of the Pyrazole Ring: This step involves the cyclization of appropriate hydrazine derivatives with 1,3-diketones under acidic or basic conditions.
Introduction of the Sulfonamide Group: The sulfonamide group is introduced by reacting the pyrazole derivative with sulfonyl chlorides in the presence of a base such as triethylamine.
Attachment of the Dimethoxyphenethyl Moiety: This step involves the alkylation of the pyrazole-sulfonamide intermediate with 3,4-dimethoxyphenethyl halides under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic steps to improve yield and purity. This can include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
N-(3,4-DIMETHOXYPHENETHYL)-1,3-DIMETHYL-N-[(1-METHYL-1H-PYRAZOL-4-YL)METHYL]-1H-PYRAZOLE-4-SULFONAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonamide group, using nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles such as amines in the presence of a base like sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may lead to the formation of amines or alcohols.
Scientific Research Applications
N-(3,4-DIMETHOXYPHENETHYL)-1,3-DIMETHYL-N-[(1-METHYL-1H-PYRAZOL-4-YL)METHYL]-1H-PYRAZOLE-4-SULFONAMIDE has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent due to its unique structural features and biological activity.
Pharmacology: It is investigated for its interactions with various biological targets, including enzymes and receptors.
Materials Science: The compound’s structural properties make it a candidate for use in the development of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of N-(3,4-DIMETHOXYPHENETHYL)-1,3-DIMETHYL-N-[(1-METHYL-1H-PYRAZOL-4-YL)METHYL]-1H-PYRAZOLE-4-SULFONAMIDE involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of their activity. The exact pathways and molecular interactions depend on the specific biological context and the compound’s structural features.
Comparison with Similar Compounds
Similar Compounds
- N-(3,4-Dimethoxyphenethyl)-1,3-dimethyl-1H-pyrazole-4-sulfonamide
- N-(3,4-Dimethoxyphenethyl)-1,3-dimethyl-1H-pyrazole-4-carboxamide
- N-(3,4-Dimethoxyphenethyl)-1,3-dimethyl-1H-pyrazole-4-thioamide
Uniqueness
N-(3,4-DIMETHOXYPHENETHYL)-1,3-DIMETHYL-N-[(1-METHYL-1H-PYRAZOL-4-YL)METHYL]-1H-PYRAZOLE-4-SULFONAMIDE is unique due to the presence of both the sulfonamide group and the dimethoxyphenethyl moiety. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for research and potential therapeutic applications.
Properties
Molecular Formula |
C20H27N5O4S |
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Molecular Weight |
433.5 g/mol |
IUPAC Name |
N-[2-(3,4-dimethoxyphenyl)ethyl]-1,3-dimethyl-N-[(1-methylpyrazol-4-yl)methyl]pyrazole-4-sulfonamide |
InChI |
InChI=1S/C20H27N5O4S/c1-15-20(14-24(3)22-15)30(26,27)25(13-17-11-21-23(2)12-17)9-8-16-6-7-18(28-4)19(10-16)29-5/h6-7,10-12,14H,8-9,13H2,1-5H3 |
InChI Key |
MUNZDIZINBIYNY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN(C=C1S(=O)(=O)N(CCC2=CC(=C(C=C2)OC)OC)CC3=CN(N=C3)C)C |
Origin of Product |
United States |
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